molecular formula C6H13BrZn B1588215 1-Methylpentylzinc bromide CAS No. 312693-13-3

1-Methylpentylzinc bromide

Cat. No. B1588215
M. Wt: 230.5 g/mol
InChI Key: OQVKRKNQBLNDDQ-UHFFFAOYSA-M
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Description

1-Methylpentylzinc bromide is a chemical compound that falls under the category of organozinc compounds. It is commonly used in laboratory chemicals .


Molecular Structure Analysis

The molecular formula of 1-Methylpentylzinc bromide is C6H13BrZn . The InChI code for this compound is 1S/C6H13.BrH.Zn/c1-3-5-6-4-2;;/h3H,4-6H2,1-2H3;1H;/q;;+1/p-1 .


Physical And Chemical Properties Analysis

1-Methylpentylzinc bromide is a liquid with a yellow to brown to black appearance . It has a molecular weight of 230.46 g/mol . The storage temperature for this compound is between 2-8°C .

Scientific Research Applications

Use in Organic Synthesis

1-Methylpentylzinc bromide is a reagent used in organic synthesis .

Application

It’s often used as a building block in the synthesis of various organic compounds .

Method of Application

The specific method of application can vary depending on the reaction. Generally, it’s used in a solution form, often in tetrahydrofuran (THF), and under an argon atmosphere .

Results

The outcomes can vary widely depending on the specific reaction. In general, it can help form carbon-carbon bonds, enabling the synthesis of complex organic molecules .

Use in Energy Storage Systems

1-Methylpentylzinc bromide has been studied in the context of energy storage, specifically in Zinc-Bromine flow batteries .

Application

In Zinc-Bromine flow batteries, bromine is generated at the positive electrode during the charging process. Bromine complexing agents (BCAs), such as 1-Methylpentylzinc bromide, are used to manage this bromine .

Method of Application

The BCA is integrated into the electrolyte of the battery. During the charging process, the BCA complexes with the bromine, generating an organic phase that is immiscible with the aqueous electrolyte .

Results

The use of 1-Methylpentylzinc bromide as a BCA in Zinc-Bromine flow batteries has been shown to improve the battery’s resistance in voltage and energy efficiency .

Safety And Hazards

1-Methylpentylzinc bromide is considered hazardous. It is a highly flammable liquid and vapor. In contact with water, it releases flammable gases which may ignite spontaneously. It may cause drowsiness or dizziness, and it is harmful if swallowed. It causes severe skin burns and eye damage, may cause respiratory irritation, and is suspected of causing cancer .

properties

IUPAC Name

bromozinc(1+);hexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13.BrH.Zn/c1-3-5-6-4-2;;/h3H,4-6H2,1-2H3;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQVKRKNQBLNDDQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[CH-]C.[Zn+]Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13BrZn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hexylzinc bromide 0.5 M in Tetrahydrofuran

CAS RN

312693-13-3
Record name 312693-13-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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